Ethyl 4-{[(pyridin-3-yl)carbamothioyl]amino}benzoate
Description
Ethyl 4-{[(pyridin-3-yl)carbamothioyl]amino}benzoate (CAS: 725275-38-7) is a thiourea-functionalized benzoate derivative with the molecular formula C₁₅H₁₅N₃O₂S and a molecular weight of 301.37 g/mol. Its structure comprises a pyridin-3-yl group linked via a carbamothioyl (thiourea) moiety to the para-position of an ethyl benzoate ester (Fig. 1). Its thiourea group enhances metal-binding capabilities and may influence biological activity, particularly in enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
ethyl 4-(pyridin-3-ylcarbamothioylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-2-20-14(19)11-5-7-12(8-6-11)17-15(21)18-13-4-3-9-16-10-13/h3-10H,2H2,1H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAPSJPVRQEINT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(pyridin-3-yl)carbamothioyl]amino}benzoate typically involves the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate is then reacted with pyridine-3-carbamothioyl chloride under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(pyridin-3-yl)carbamothioyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-{[(pyridin-3-yl)carbamothioyl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-{[(pyridin-3-yl)carbamothioyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties
*Calculated based on molecular formulas from referenced evidence.
Key Comparative Analysis
Functional Group Impact on Bioactivity
- Thiourea vs. Urea Analogs: The thiourea group in the target compound enhances metal-binding capacity compared to urea derivatives (e.g., Ethyl 4-(carbamoylamino)benzoate).
- Heterocyclic Modifications: Replacement of the pyridin-3-yl group with a nitrobenzoxadiazole () introduces fluorescence properties, making such derivatives useful in imaging or diagnostic applications. Conversely, the pyridine ring in the target compound may improve solubility in polar solvents due to its basic nitrogen .
Solubility and Pharmacokinetics
- The 2-hydroxyphenylmethyl substituent in WEFQEG () introduces a phenolic hydroxyl group, increasing hydrophilicity compared to the target compound’s pyridine-thiourea system. This difference may influence membrane permeability and bioavailability .
Biological Activity
Ethyl 4-{[(pyridin-3-yl)carbamothioyl]amino}benzoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound features a unique structure that includes a pyridine ring and a benzoate moiety. The presence of the carbamothioyl group is significant as it may enhance the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The pyridine ring and carbamothioyl group facilitate binding to various molecular targets, potentially leading to modulation of enzyme activity or alteration of cellular signaling pathways.
Biological Activities
-
Antimicrobial Activity :
- This compound has been investigated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against a range of bacterial strains, suggesting potential as an antimicrobial agent in therapeutic applications.
- Anticancer Properties :
- Enzyme Inhibition :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxicity against cancer cell lines | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Case Study: Anticancer Activity
A study conducted on related compounds demonstrated that those containing the pyridine moiety exhibited enhanced cytotoxicity against breast cancer cell lines. The mechanism was linked to apoptosis induction through the activation of caspase pathways, highlighting the potential of this compound as a lead compound for cancer therapy .
Case Study: Antimicrobial Efficacy
In another study, the antimicrobial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibitory effects on bacterial growth, suggesting its potential use in developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
